molecular formula C23H19N3O5 B2602762 Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate CAS No. 953853-07-1

Methyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-2-methylquinoline-6-carboxylate

Cat. No. B2602762
CAS RN: 953853-07-1
M. Wt: 417.421
InChI Key: LKZHTAGOWGGNNG-UHFFFAOYSA-N
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Description

This compound has been studied for its ability to improve monoclonal antibody production in a Chinese hamster ovary cell culture . It was developed as an anti-tuberculosis therapeutic compound .


Molecular Structure Analysis

The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production .


Chemical Reactions Analysis

This compound has been found to increase monoclonal antibody production. It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Scientific Research Applications

Anion Sensing in Water

The derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide, including N-methyl quinolinium benzamides, exhibit unique fluorescent anion sensing capabilities in water. These compounds demonstrate efficient fluorescence quenching by various anions, including halide, acetate, pyrophosphate, and nucleotide anions, attributed to their high acidity and rigid receptor structures. This property is leveraged for anion detection and signaling in aqueous environments, highlighting their potential in chemical sensing applications (Dorazco‐González et al., 2014).

Drug Metabolism and Disposition

In the context of pharmaceutical research, the study of the disposition and metabolism of structurally related compounds provides insights into the pharmacokinetic properties of new drugs. For instance, the comprehensive analysis of SB-649868, an orexin receptor antagonist, in humans reveals its metabolic pathways and the principal routes of excretion, contributing to the understanding of its pharmacological profile and guiding the development of related compounds with enhanced efficacy and safety profiles (Renzulli et al., 2011).

Synthesis of Heterocyclic Compounds

The development of novel synthetic routes for heterocyclic compounds is crucial in medicinal chemistry. For example, the synthesis of stable o-quinoid 10-π-electron systems and their application in the formation of polysubstituted isoquinoline derivatives through Diels-Alder cycloaddition demonstrates the potential of these methodologies in creating bioactive molecules with specific pharmacological activities (Sarkar et al., 2000).

Anticancer Agent Development

The synthesis of novel compounds with potential anticancer activity is a significant area of research. For instance, the preparation of cyclopropamitosenes and related indolequinones, followed by the evaluation of their cytotoxicity towards mammalian cells, showcases the ongoing efforts to discover new therapeutic agents for cancer treatment. These studies are foundational in identifying compounds with promising biological activities for further development (Cotterill et al., 1994).

Mechanism of Action

The compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies. Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .

Future Directions

Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

methyl 4-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-2-methylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-13-11-19(17-12-15(23(30)31-2)5-8-18(17)24-13)25-22(29)14-3-6-16(7-4-14)26-20(27)9-10-21(26)28/h3-8,11-12H,9-10H2,1-2H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZHTAGOWGGNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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